molecular formula C9H13Cl2NO B1471288 2-(2-Chlorophenoxy)-N-methylethanamine HCl CAS No. 2098088-43-6

2-(2-Chlorophenoxy)-N-methylethanamine HCl

Cat. No. B1471288
M. Wt: 222.11 g/mol
InChI Key: IMRGXXZJQNDDJS-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-methylethanamine HCl (2-CPME HCl) is an organic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It has been used in a variety of experiments, from drug development to cell culture studies, and has been found to have a wide range of biochemical and physiological effects. We will also discuss potential future directions for research involving 2-CPME HCl.

Scientific Research Applications

  • Dioxin Formation Study

    • A study explored the oxidative thermal degradation of 2-chlorophenol, a related compound, to understand dioxin formation under certain conditions (Evans & Dellinger, 2005).
  • Electrochemical Research

    • Research involving the electrooxidative chlorination of compounds similar to 2-(2-Chlorophenoxy)-N-methylethanamine HCl shows its relevance in electrochemical studies (Uneyama et al., 1983).
  • Surface Adsorption Studies

    • Studies on the adsorption of chlorophenol on surfaces, like Cu(111), provide insights into catalytic reactions and environmental implications related to compounds like 2-(2-Chlorophenoxy)-N-methylethanamine HCl (Altarawneh et al., 2008).
  • Synthesis of Novel Ligands

    • Synthesis of novel ligands for NMDA receptor antagonists involves compounds structurally similar to 2-(2-Chlorophenoxy)-N-methylethanamine HCl (Moe et al., 1998).
  • Chlorophenoxy Acid Herbicides Detection

    • Research on the quantitation of chlorophenoxy acid herbicides, which are structurally related to 2-(2-Chlorophenoxy)-N-methylethanamine HCl, focuses on their detection and analysis in environmental samples (Wintersteiger et al., 1999).
  • Environmental Hormones Removal Studies

    • Investigations into the removal of chlorophenols, similar to 2-(2-Chlorophenoxy)-N-methylethanamine HCl, from the environment using graphene oxide highlight the compound's environmental relevance (Wei et al., 2019).
  • Catalytic Hydrogenation Research

    • Studies on the catalytic hydrogenation of chlorophenols to form cyclohexane involve chemical processes relevant to 2-(2-Chlorophenoxy)-N-methylethanamine HCl (Bovkun et al., 2005).
  • Chlorophenol Hydrodechlorination

    • Research on the hydrodechlorination of chlorophenols, like 2-chlorophenol, in water demonstrates the potential for environmental cleanup related to 2-(2-Chlorophenoxy)-N-methylethanamine HCl (Li et al., 1993).

properties

IUPAC Name

2-(2-chlorophenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRGXXZJQNDDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)-N-methylethanamine HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.